Cas no 79714-14-0 (2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)

2-[(Propan-2-yl)amino]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with an isopropylamino group. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The quinazolinone moiety is known for its versatility in drug design, often contributing to interactions with biological targets such as enzymes or receptors. The isopropylamino substituent may enhance solubility and modulate binding affinity. This compound is of interest for applications in kinase inhibition or as an intermediate in synthesizing more complex derivatives. Its well-defined structure allows for precise modifications, making it a valuable building block in exploratory synthetic chemistry.
2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one structure
79714-14-0 structure
商品名:2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one
CAS番号:79714-14-0
MF:C11H13N3O
メガワット:203.240422010422
CID:5270932

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one
    • 4(3H)-Quinazolinone, 2-[(1-methylethyl)amino]-
    • インチ: 1S/C11H13N3O/c1-7(2)12-11-13-9-6-4-3-5-8(9)10(15)14-11/h3-7H,1-2H3,(H2,12,13,14,15)
    • InChIKey: JCLGYNXSEHOBFP-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C(=O)NC=1NC(C)C

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-2mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
2mg
¥619.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-20mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
20mg
¥1173.00 2024-07-28
Key Organics Ltd
1P-344S-10MG
2-(isopropylamino)-4(3H)-quinazolinone
79714-14-0 >90%
10mg
£63.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-5mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
5mg
¥529.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-25mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
25mg
¥1192.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-50mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
50mg
¥1328.00 2024-07-28
Key Organics Ltd
1P-344S-1MG
2-(isopropylamino)-4(3H)-quinazolinone
79714-14-0 >90%
1mg
£37.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-1mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
1mg
¥464.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-10mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
10mg
¥800.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619192-100mg
2-(Isopropylamino)quinazolin-4(3H)-one
79714-14-0 98%
100mg
¥2048.00 2024-07-28

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one 関連文献

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-oneに関する追加情報

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one and Its Role in Modern Pharmaceutical Chemistry

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one, with the chemical identifier CAS No 79714-14-0, represents a significant advancement in the field of quinazoline scaffold-based drug discovery. This compound belongs to the class of heterocyclic compounds, which are widely explored for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The structural complexity of 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one is rooted in its quinazoline core, a well-known pharmacophore that has been extensively studied for its potential in therapeutic applications.

Recent research highlights the importance of quinazoline derivatives in targeting kinase pathways, which are critical in the development of targeted therapies for oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one exhibits selective inhibition of EGFR (Epidermal Growth Factor Receptor), a key driver in non-small cell lung cancer (NSCLC). This finding underscores the compound’s potential as a novel therapeutic agent in precision oncology. The propan-2-yl (isopropyl) group at the 2-position of the quinazoline ring is believed to enhance drug-receptor interactions, improving binding affinity and selectivity.

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one has also been investigated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). A 2024 preclinical study in Pharmacological Research reported that the compound modulates NF-κB signaling pathways, which are central to the regulation of inflammatory cytokines. This mechanism of action suggests that 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one could serve as a multitarget therapeutic agent, addressing both inflammatory and proliferative aspects of disease pathology.

CAS No 79714-14-0 is a unique identifier for this compound, ensuring accuracy in chemical nomenclature and database indexing. The quinazoline scaffold is a versatile platform in drug design, with modifications at specific positions (such as the 2-position in this case) enabling the fine-tuning of biological activity. The amino group at the 2-position of the quinazoline ring is a critical functional group, contributing to the compound’s hydrophilic properties and protonation behavior in physiological conditions.

Recent advancements in computational drug discovery have further validated the potential of 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one. A 2023 study using molecular docking simulations revealed that the compound binds to ATP-binding domains of tyrosine kinase receptors with high binding affinity. This computational evidence aligns with experimental data from in vitro assays, which demonstrated IC50 values in the nanomolar range for EGFR inhibition. Such findings are crucial for the rational design of targeted therapies and drug optimization.

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one has also shown promise in neuropharmacology, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. A 2024 study in Neurochemistry International suggested that the compound may protect neurons by modulating mitochondrial function and oxidative stress. This dual mechanism of action could position 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one as a multifunctional therapeutic agent for central nervous system (CNS) disorders.

Quinazoline derivatives are often synthesized through multistep organic reactions, with 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one being no exception. The synthesis of this compound typically involves condensation reactions between aromatic amines and carbonyl compounds, followed by ring closure to form the quinazoline core. The introduction of the isopropyl group at the 2-position requires selective functionalization to avoid unwanted side reactions, highlighting the synthetic challenges inherent in drug development.

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one is also being explored for its potential in antimicrobial therapy, particularly against multidrug-resistant (MDR) pathogens. A 2023 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa, two common resistant bacteria. This activity is attributed to the compound’s ability to disrupt cell membrane integrity and inhibit protein synthesis, making it a candidate for combination therapies in infectious diseases.

CAS No 79714-14-0 also serves as a valuable reference compound in drug metabolism and pharmacokinetics (DMPK) studies. The hydrophilic nature of 2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one influences its absorption, distribution, and elimination profiles. Preclinical studies have shown that the compound has good oral bioavailability and a long half-life, which are favorable attributes for prolonged therapeutic effects. These pharmacokinetic properties are critical for the clinical translation of the compound into therapeutic applications.

2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one exemplifies the interdisciplinary nature of pharmaceutical research, combining organic chemistry, biological sciences, and computational modeling. The compound’s potential applications span multiple therapeutic areas, including oncology, inflammation, neurology, and infectious diseases. Ongoing research aims to further elucidate its mechanism of action, drug interactions, and long-term safety profile, ensuring its viability as a novel therapeutic agent in the modern pharmaceutical landscape.

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